(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-20-11-13(16(19-20)23-2)17(22)21-8-7-15(24-10-9-21)12-5-3-4-6-14(12)18/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZMGIXCMQDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s known that pyrazole derivatives have been evaluated against leishmania aethiopica clinical isolate and plasmodium berghei infected mice. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound.
Biochemical Pathways
It’s known that pyrazole derivatives have shown significant inhibition effects against plasmodium berghei, suggesting that they may interfere with the life cycle of the parasite.
Result of Action
The compound has shown significant antileishmanial and antimalarial activities. For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate. Furthermore, other similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Action Environment
It’s known that the causative agents of leishmaniasis (leishmania strains) and malaria (plasmodium strains) can be transmitted through the bite of sandflies and mosquitoes, respectively. This suggests that the compound’s efficacy could potentially be influenced by environmental factors such as the presence and population density of these vectors.
Biological Activity
The compound (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone , also known by its chemical formula , has drawn attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1797907-80-2 |
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. The thiazepan and pyrazole moieties contribute to its pharmacological profile.
Key Mechanisms:
- Receptor Modulation : The compound acts as a modulator for certain neurotransmitter receptors, which may enhance cognitive functions.
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, possibly affecting drug metabolism and efficacy.
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. In vitro assays indicate significant inhibition zones against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary research suggests that the compound may exhibit cytotoxic effects on cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
These effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival under oxidative stress conditions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both pathogens, indicating promising antibacterial properties.
Study 2: Cytotoxicity Assay
In a cytotoxicity assay involving various cancer cell lines, the compound exhibited IC50 values ranging from 20 µM to 50 µM, suggesting selective toxicity towards cancer cells while sparing normal cells.
Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound led to improved memory performance in behavioral tests, alongside reduced levels of neuroinflammatory markers.
Comparison with Similar Compounds
Thiazepan-Containing Analogs
Example Compound: (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone
- Structural Differences :
- Substituent : Fluorine (electron-withdrawing) vs. chlorine (stronger electron-withdrawing) on the phenyl ring.
- Heterocycle : Thiazole (five-membered, sulfur and nitrogen) vs. pyrazole (five-membered, two adjacent nitrogens).
- Implications :
Pyrazole-Containing Methanones
Example Compound: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
- Structural Differences: Core: Thieno[2,3-b]thiophene (fused bicyclic system) vs. thiazepan (monocyclic). Substituents: Amino and phenyl groups on pyrazole vs. methoxy and methyl groups.
- Amino groups in 7b may improve hydrogen-bonding capacity compared to the methoxy group in the target compound.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent Effects
Core Structure Influence
- Thiazepan vs.
Methodological Considerations
Graph-based structure comparison methods (e.g., identifying isomorphic subgraphs) highlight shared motifs like the methanone bridge and heterocyclic systems, enabling systematic analog design .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone?
Methodological Answer:
Key steps include:
- Acylation of Pyrazolone Intermediates : React 1,3-dimethyl-5-pyrazolone with appropriate acylating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize hydrolysis .
- Chlorination Optimization : Use POCl₃ or SOCl₂ in refluxing toluene to convert hydroxyl groups to chlorides, monitoring reaction progress via TLC/GC-MS to avoid over-chlorination .
- Workup Procedures : Employ column chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound from side products like unreacted intermediates or dimerized byproducts .
Data Table :
| Step | Reagent/Condition | Yield (%) | Key Side Products |
|---|---|---|---|
| Acylation | AcCl, DCM, 0°C | 65–70 | 5-O-acetyl byproduct |
| Chlorination | POCl₃, toluene, 110°C | 80–85 | Di-chlorinated impurity |
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement) against GABAₐ receptors, using standardized protocols to account for variations in receptor subtypes .
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) to identify cell-specific effects .
- Metabolite Screening : Use LC-MS/MS to rule out interference from metabolic byproducts (e.g., demethylated or oxidized derivatives) in in vivo models .
Theoretical Framework : Link findings to benzodiazepine receptor modulation theories, considering steric and electronic effects of the 2-chlorophenyl and methoxy groups on binding affinity .
Basic: What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to verify the thiazepane ring conformation and pyrazole substituents .
- GC-MS/HPLC : Monitor purity (>98%) with reverse-phase C18 columns (acetonitrile/water gradient) and compare retention times to synthetic standards .
- Elemental Analysis : Validate empirical formula (e.g., C₂₀H₂₁ClN₂O₂S) with ≤0.4% deviation .
Advanced: How should computational models be integrated to predict pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using lipid bilayer systems (e.g., CHARMM-GUI) to assess passive diffusion .
- QSAR Studies : Correlate logP values (predicted via ChemAxon) with in vitro absorption data to refine bioavailability predictions .
- Docking Studies : Use AutoDock Vina to map interactions with GABAₐ α1-subunit binding pockets, focusing on hydrogen bonding with His102 and π-π stacking with Phe77 .
Basic: What experimental designs are robust for assessing in vitro cytotoxicity?
Methodological Answer:
- Cell Viability Assays : Use MTT/XTT assays in HepG2 and HEK293 cells, with triplicate wells and positive controls (e.g., cisplatin) .
- Time-Dose Dependency : Test concentrations (1–100 µM) over 24–72 hours to identify IC₅₀ values .
Data Table :
| Cell Line | IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| HepG2 | 45.2 | 42.1–48.3 |
| HEK293 | >100 | N/A |
Advanced: How can researchers address discrepancies in metabolic stability across species?
Methodological Answer:
- Microsomal Incubations : Compare hepatic S9 fractions from human, rat, and mouse to identify species-specific CYP450 metabolism .
- Metabolite Profiling : Use high-resolution Orbitrap MS to detect glucuronidation or sulfation products .
- Cross-Species Modeling : Apply allometric scaling (e.g., Dedrick plots) to extrapolate human clearance rates from rodent data .
Basic: What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) outcomes?
Methodological Answer:
- Solvent Selection : Use slow evaporation in ethyl acetate/hexane (1:3) to promote crystal growth .
- Temperature Gradients : Gradually cool from 50°C to 4°C over 48 hours to reduce lattice defects .
- Data Collection : Collect ≥98% completeness with Cu-Kα radiation (λ = 1.54178 Å) and refine using SHELXL .
Advanced: How can in silico toxicology models guide safety profiling?
Methodological Answer:
- ADMET Prediction : Use SwissADME to flag potential hepatotoxicity (e.g., PAINS alerts for thiazepane rings) .
- Genotoxicity Screens : Apply Derek Nexus to assess mutagenicity risks from the 2-chlorophenyl moiety .
- Cardiotoxicity Profiling : Simulate hERG channel inhibition via PatchXpress electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
